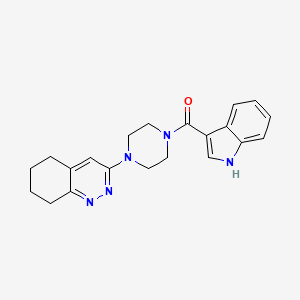![molecular formula C22H21N3O3 B2859435 1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1207058-56-7](/img/structure/B2859435.png)
1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality 1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
This compound, featuring a quinolinone structure, may serve as a pharmacophore in drug design due to its potential bioactive properties. Quinolinone derivatives have been studied for their antibacterial, antifungal, and antiviral activities. They are also explored for their potential use in treating neurodegenerative diseases due to their ability to interact with various biological targets .
Agriculture
In the agricultural sector, compounds with the oxadiazole moiety are often investigated for their herbicidal and pesticidal properties. They can be used to develop new formulations that target specific pests or weeds without affecting the crops .
Material Science
The structural components of this compound, such as the oxadiazole and quinolinone rings, are known for their electron-rich properties. This makes them suitable for use in the development of organic semiconductors, which are crucial in the field of material science for creating efficient organic light-emitting diodes (OLEDs) and solar cells .
Environmental Science
Derivatives of quinolinone are being researched for their role in environmental remediation. They can be used to synthesize compounds that help in the degradation of pollutants or serve as sensors for the detection of hazardous materials in the environment .
Synthetic Chemistry
The compound’s structure allows for various synthetic modifications, making it a valuable intermediate in the synthesis of more complex molecules. Its versatility can lead to the development of new synthetic routes and methodologies .
Analytical Chemistry
Due to its distinctive chemical structure, this compound can be used as a standard or reagent in analytical procedures, such as chromatography or spectrophotometry, to identify or quantify other substances .
Biochemistry
The oxadiazole ring in the compound is known to interact with various enzymes and receptors. This interaction can be harnessed to study enzyme mechanisms or to develop enzyme inhibitors that can be used to treat diseases .
Pharmacology
Quinolinone derivatives are known for their anti-inflammatory and anticancer properties. This compound could be used in pharmacological studies to develop new therapies for inflammation-related disorders and certain types of cancer .
Propriétés
IUPAC Name |
1,6-dimethyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13(2)27-16-8-6-15(7-9-16)21-23-22(28-24-21)18-12-25(4)19-10-5-14(3)11-17(19)20(18)26/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODVXTJCQAURKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


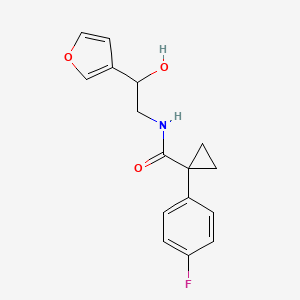
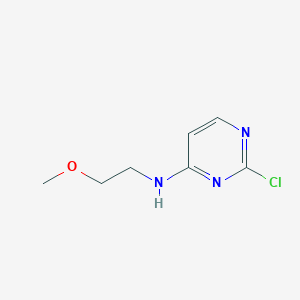
methanamine](/img/structure/B2859356.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/no-structure.png)

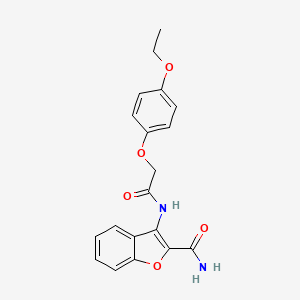
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)
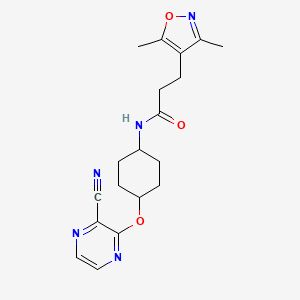

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)
